Cas no 1340253-84-0 (4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine)

4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine 化学的及び物理的性質
名前と識別子
-
- 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine
- 4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine
- 1,3'-Bipiperidine, 4-ethyl-4,6'-dimethyl-
-
- インチ: 1S/C14H28N2/c1-4-14(3)7-9-16(10-8-14)13-6-5-12(2)15-11-13/h12-13,15H,4-11H2,1-3H3
- InChIKey: IFIMIMMTABPJNF-UHFFFAOYSA-N
- ほほえんだ: N1(CCC(C)(CC)CC1)C1CNC(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 219
- トポロジー分子極性表面積: 15.3
- 疎水性パラメータ計算基準値(XlogP): 3
4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-697959-1.0g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-697959-2.5g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 2.5g |
$2660.0 | 2023-03-10 | ||
Enamine | EN300-697959-0.5g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 0.5g |
$1302.0 | 2023-03-10 | ||
Enamine | EN300-697959-0.25g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 0.25g |
$1249.0 | 2023-03-10 | ||
Enamine | EN300-697959-5.0g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 5.0g |
$3935.0 | 2023-03-10 | ||
Enamine | EN300-697959-0.05g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 0.05g |
$1140.0 | 2023-03-10 | ||
Enamine | EN300-697959-0.1g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 0.1g |
$1195.0 | 2023-03-10 | ||
Enamine | EN300-697959-10.0g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 10.0g |
$5837.0 | 2023-03-10 |
4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
4-Ethyl-4,6'-dimethyl-1,3'-bipiperidineに関する追加情報
Professional Introduction to 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine (CAS No. 1340253-84-0)
4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine, a compound with the chemical identifier CAS No. 1340253-84-0, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, characterized by its bipiperidine core structure, has garnered considerable attention due to its unique pharmacological properties and potential applications in the development of novel therapeutic agents.
The molecular architecture of 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine consists of two piperidine rings connected at the 1 and 3 positions, with ethyl and methyl substituents strategically placed to enhance its biological activity. This specific arrangement not only contributes to its stability but also influences its interactions with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in bipiperidine derivatives due to their ability to modulate various biological pathways. The presence of both ethyl and methyl groups in 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine enhances its solubility and bioavailability, which are critical factors in drug design. Moreover, the compound exhibits a high degree of selectivity towards certain enzymes and receptors, reducing the likelihood of off-target effects.
One of the most compelling aspects of 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine is its potential application in the treatment of neurological disorders. Preclinical studies have demonstrated that this compound can interact with neurotransmitter receptors in a manner that may alleviate symptoms associated with conditions such as Parkinson's disease and Alzheimer's disease. The bipiperidine core is particularly adept at binding to dopamine receptors, which are central to the pathophysiology of these neurodegenerative diseases.
The pharmacokinetic profile of 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine is another area of significant interest. Research indicates that the compound exhibits a favorable half-life, allowing for once-daily dosing regimens in clinical settings. Additionally, its metabolic stability ensures that it remains active within the body for an extended period, providing sustained therapeutic effects.
In vitro studies have also highlighted the compound's potential as an anti-inflammatory agent. By modulating inflammatory pathways, 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine may offer a novel approach to treating chronic inflammatory conditions such as rheumatoid arthritis. The ability of this compound to interact with cytokine receptors without inducing significant immunosuppression makes it an attractive candidate for further development.
The synthesis of 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The use of catalytic methods has further streamlined the synthesis process, reducing costs and environmental impact.
The future prospects for 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine are vast. Ongoing research is exploring its potential applications in oncology, where it may serve as a scaffold for developing new anticancer agents. Additionally, its ability to cross the blood-brain barrier suggests that it could be used in treating central nervous system disorders that are currently difficult to address with existing therapies.
In conclusion, CAS No. 1340253-84-0, corresponding to 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine, represents a significant breakthrough in pharmaceutical chemistry. Its unique structure and multifaceted biological activities make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its impact on medicine is likely to grow significantly.
1340253-84-0 (4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine) 関連製品
- 1213309-10-4((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)
- 640263-69-0((3-Amino-4-Pyrrolidin-1-Yl-Phenyl)-Pyrrolidin-1-Yl-Methanone)
- 1354970-57-2(3-{3-(1S)-1-aminoethylphenyl}-1,3-oxazolidin-2-one)
- 2138178-96-6(5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 896344-75-5(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)
- 1098347-63-7(3-(2-chloropropanamido)-N,N-diethylbenzamide)
- 1602660-35-4(1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene)
- 1118765-14-2(O-Desmethyl Apixaban Sulfate)
- 1513468-27-3(1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)
- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)




